Benzyl N-Boc-3-amino-5-iodopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-Boc-3-amino-5-iodopentanoate is a versatile organic compound that has garnered attention in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an iodine atom on a pentanoate backbone.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-amino-5-iodopentanoic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.
Esterification: The carboxylic acid group is then esterified using benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The iodine atom can be oxidized to iodate or iodide under specific conditions.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amino group.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation: Iodate or iodide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted iodides or azides.
Scientific Research Applications
Benzyl N-Boc-3-amino-5-iodopentanoate is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzyl N-Boc-3-amino-5-iodopentanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Benzyl N-Boc-3-amino-5-iodopentanoate is unique due to its combination of functional groups. Similar compounds include:
Benzyl N-Boc-3-amino-5-bromopentanoate: Similar structure but with a bromine atom instead of iodine.
Benzyl N-Boc-3-amino-5-chloropentanoate: Similar structure but with a chlorine atom instead of iodine.
Benzyl N-Boc-3-amino-5-fluoropentanoate: Similar structure but with a fluorine atom instead of iodine.
These compounds differ in their reactivity and applications due to the varying electronegativities and sizes of the halogen atoms.
Properties
IUPAC Name |
benzyl 5-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24INO4/c1-17(2,3)23-16(21)19-14(9-10-18)11-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKUDQMPCDIZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCI)CC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.